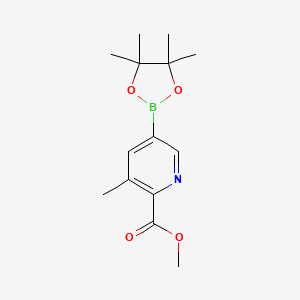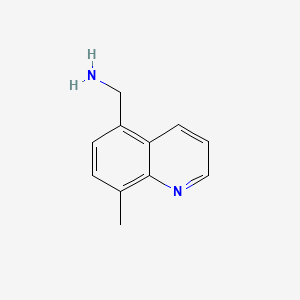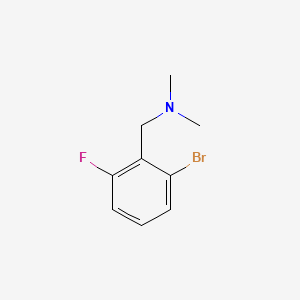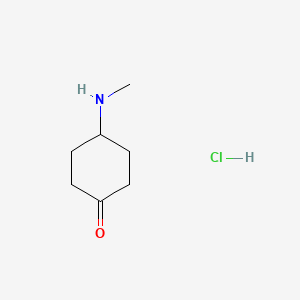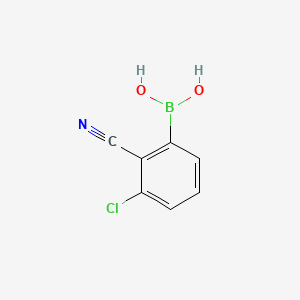
(3-Chloro-2-cyanophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-2-cyanophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry . They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method involves the reaction of a diboronyl compound with a base and a halogenated compound . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of “(3-Chloro-2-cyanophenyl)boronic acid” is C7H5BClNO2 . It contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of the boronic acid group allows it to form stable covalent bonds with sugars .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose . They can also participate in various types of chemical reactions, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Scientific Research Applications
Boronic Acid in Organic Chemistry and Catalysis
Boronic acids, including derivatives like (3-Chloro-2-cyanophenyl)boronic acid, are crucial in organic chemistry. They are used in various organic reactions, molecular recognition, and assembly processes. A significant application is in boronic acid catalysis, which has become a key research area due to its inherent catalytic properties. This is exemplified in a study where 3-borono-BINOL, a chiral boronic acid catalyst, enabled highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Boronic Acids in Sensing Applications
Boronic acids are increasingly used in sensing applications. Their interaction with diols and Lewis bases like fluoride or cyanide anions is leveraged in various homogeneous and heterogeneous detection systems. These interactions are key in biological labeling, protein manipulation and modification, and therapeutic development. A review of papers published in 2013 covers these uses in detail (Lacina, Skládal, & James, 2014).
Applications in Synthesis and Complexation
Boronic acids play a vital role in the synthesis of biphenyls via palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction). Despite their synthetic utility, heterocyclic boronic acids often feature less frequently, generally due to synthesis difficulties. An overview of the synthesis and applications of a range of heterocyclic boronic acids is provided, highlighting their importance in organic synthesis (Tyrrell & Brookes, 2003).
Fluorescence Quenching Studies
Boronic acid derivatives are also studied in fluorescence quenching. For instance, the quenching study of two boronic acid derivatives in alcohols of varying viscosities indicates the existence of different conformers of the solutes in the ground state, impacting their fluorescence properties (Geethanjali et al., 2015).
Boronic Acid in Biomedical Applications
Boronic acid-containing polymers have shown potential in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature. Research highlights recent developments in synthesis and materials development, emphasizing the versatility of boronic acid polymers in potential biomedical applications (Cambre & Sumerlin, 2011).
Future Directions
Boronic acids have been increasingly utilized in diverse areas of research, including the development of sensors for carbohydrates, protein manipulation and modification, and the development of therapeutics . Given these findings, it is likely that the studies with boronic acids, including “(3-Chloro-2-cyanophenyl)boronic acid”, will continue to expand in the future .
Relevant Papers Several papers have been published on the topic of boronic acids. These papers cover various aspects of boronic acids, including their synthesis, biological applications, and their use in the design of drugs . Other papers discuss the use of boronic acids in sensing applications , and their role in nucleic acid research .
properties
IUPAC Name |
(3-chloro-2-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNOKJQOOUGTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681545 |
Source


|
| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-cyanophenylboronic acid | |
CAS RN |
1217500-67-8 |
Source


|
| Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

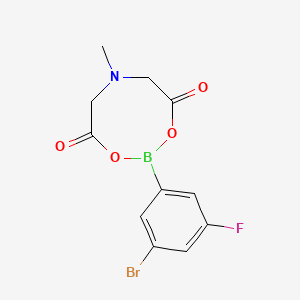
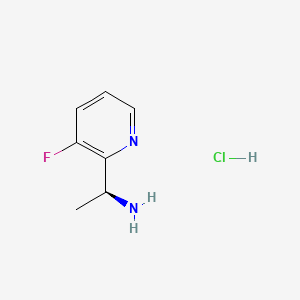
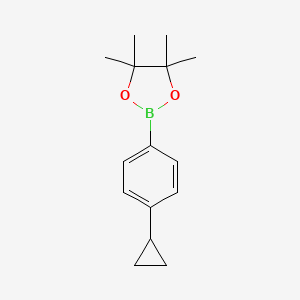
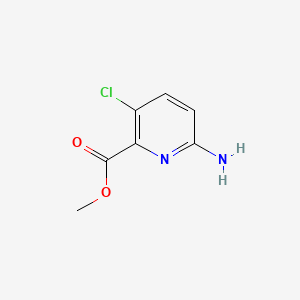
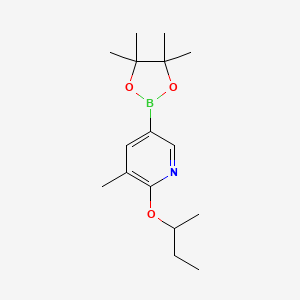

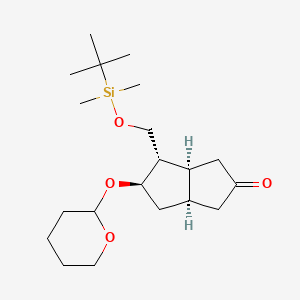
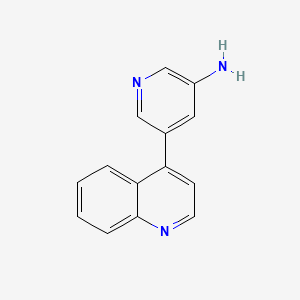
![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)
